Hydroxycaprylic Acid

Description

Historical Context and Discovery in Biological Systems

The discovery of 2-hydroxy fatty acids is rooted in the broader investigation of fatty acid metabolism. These compounds are not merely synthetic curiosities but are found in a variety of living organisms, including plants, animals, and bacteria. gerli.com In mammals, 2-hydroxy fatty acids are recognized as important components of a specific subset of sphingolipids, which are crucial lipids in cell membranes, particularly in the nervous system, skin, and kidneys. nih.gov

The presence of 2-hydroxy fatty acids in sphingolipids has been documented for decades, with early research by Kishimoto and Radin reporting their existence outside of the nervous system. nih.gov These fatty acids are integral to the structure of cerebrosides and other glycosphingolipids found predominantly in nervous tissue. gerli.com Further research has identified 2-hydroxy fatty acids in the polar lipids of algae and in the royal jelly of bees. gerli.comgerli.com The enzymatic pathways for both the synthesis (2-hydroxylation) and degradation (α-oxidation) of these fatty acids have been subjects of study, highlighting their role in sphingolipid biology. nih.gov The degradation of 2-hydroxy fatty acids is, at least in part, dependent on peroxisomal fatty acid α-oxidation pathways. nih.gov

Significance in Contemporary Biochemical and Medical Research

In contemporary research, 2-hydroxyoctanoic acid is investigated for its diverse biochemical activities and potential therapeutic applications. It is known to function as an inhibitor of medium-chain acyl-CoA synthetase, an enzyme involved in fatty acid metabolism. sigmaaldrich.comsigmaaldrich.comambeed.commedchemexpress.com This inhibitory action makes it a useful tool for studying the kinetics of this enzyme. sigmaaldrich.comscientificlabs.comnacchemical.comchemicalbook.com

The compound has also been identified as an endogenous ligand for the hydroxy-carboxylic acid receptor 3 (HCA3), a G protein-coupled receptor found in humans and higher primates. frontiersin.orgnih.gov The activation of HCA3 by 2-hydroxyoctanoic acid suggests a role in metabolic regulation, as HCA receptors are known to mediate anti-lipolytic effects in fat cells. frontiersin.orgnih.gov While the precise physiological relevance of 2-hydroxyoctanoate (B1260312) is still under investigation, its interaction with HCA3 points to its potential involvement in metabolic signaling pathways. frontiersin.orgnih.gov

Furthermore, research has explored the role of 2-hydroxyoctanoic acid in the context of peroxisomal disorders. Studies have shown that in certain conditions characterized by defective peroxisomal fatty acid oxidation, intermediates like 2-hydroxy fatty acids can accumulate. nih.govmedscape.com In plant biology, the metabolism of 2-hydroxy fatty acids is linked to growth and stress responses. researchgate.net Additionally, due to its effects on skin cell turnover, 2-hydroxyoctanoic acid is utilized in cosmetic formulations as an alpha-hydroxy acid (AHA). europa.eu

Table 1: Biochemical Roles and Research Applications of 2-Hydroxyoctanoic Acid

| Area of Research | Specific Role or Finding | Relevant Biological Molecules/Pathways |

|---|---|---|

| Enzymology | Inhibitor of medium-chain acyl-CoA synthetase. sigmaaldrich.comsigmaaldrich.comambeed.commedchemexpress.com | Medium-chain acyl-CoA synthetase, Fatty acid metabolism. sigmaaldrich.comsigmaaldrich.comambeed.commedchemexpress.com |

| Metabolic Regulation | Endogenous agonist for the HCA3 receptor. frontiersin.orgnih.gov | HCA3 receptor, G protein-coupled receptors, Lipolysis. frontiersin.orgnih.gov |

| Peroxisomal Disorders | Accumulates in certain peroxisomal β-oxidation deficiencies. nih.gov | Peroxisomal β-oxidation, Phytanic acid α-oxidation. nih.govmedscape.com |

| Plant Biology | Precursor for odd-chain fatty acid synthesis and involved in immunity. researchgate.net | Sphingolipid metabolism, Plant stress responses. researchgate.net |

| Cosmetics | Used as an alpha-hydroxy acid (AHA) for skin exfoliation. europa.eu | Stratum corneum, Cell turnover. europa.eu |

Enantiomeric Considerations: (2R)-2-Hydroxyoctanoic Acid vs. (2S)-2-Hydroxyoctanoic Acid

2-Hydroxyoctanoic acid is a chiral molecule and exists as two distinct enantiomers: (2R)-2-hydroxyoctanoic acid and (2S)-2-hydroxyoctanoic acid. scientificlabs.com These stereoisomers can exhibit different biological activities and are often studied separately. The racemic mixture, denoted as (±)-2-hydroxyoctanoic acid, contains equal amounts of both enantiomers. sigmaaldrich.comscientificlabs.comnacchemical.com

Research has focused on developing methods to separate these enantiomers, such as lipase-catalyzed hydrolysis in a biphasic membrane reactor, which allows for the recovery of each isomer with high enantiomeric excess. nih.gov This separation is crucial as the biological effects can be stereospecific. For instance, in sphingolipid metabolism, the (R)-enantiomer of 2-hydroxy fatty acids is preferentially enriched in hexosylceramides, while the (S)-enantiomer is incorporated into ceramides (B1148491). gerli.com

Different enzymes can also show stereospecificity. For example, certain dehydrogenase enzymes are used to oxidize the (2R)-enantiomer. cymitquimica.com In contrast, human 2-hydroxyacid oxidase 1 can catalyze the oxidation of the (S)-enantiomer, although with lower efficiency compared to other substrates. drugbank.com

Table 2: Comparison of (2R)- and (2S)-2-Hydroxyoctanoic Acid Enantiomers

| Feature | (2R)-2-Hydroxyoctanoic Acid | (2S)-2-Hydroxyoctanoic Acid |

|---|---|---|

| Synonyms | (R)-2-Hydroxycaprylic acid, 2-Hydroxy-D-octanoic acid. hmdb.ca | (S)-2-Hydroxyoctanoic acid. nih.gov |

| Biological Role Example | Preferentially enriched in hexosylceramides in sphingolipid metabolism. gerli.com | Preferentially incorporated into ceramides in sphingolipid metabolism. gerli.com |

| Enzymatic Interaction | Can be oxidized by specific dehydrogenase enzymes. cymitquimica.com | Can be a substrate for human 2-hydroxyacid oxidase 1. drugbank.com |

| Research Application | Used in studies of stereospecific enzymatic reactions. cymitquimica.com | Used to investigate stereospecificity in metabolic pathways. nih.gov |

Structure

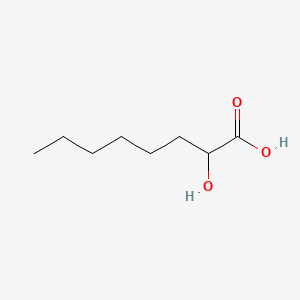

2D Structure

Properties

IUPAC Name |

2-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRDADVRIYVCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862300 | |

| Record name | 2-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxyoctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

927 mg/mL | |

| Record name | Hydroxyoctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

617-73-2 | |

| Record name | 2-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxycaprylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 617-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCAPRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R6X0G0S8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxyoctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

70 °C | |

| Record name | Hydroxyoctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Biotransformation Pathways of 2 Hydroxyoctanoic Acid

Enzymatic Pathways in Mammalian Systems

2-Hydroxyoctanoic acid, a medium-chain hydroxy fatty acid, is implicated in several key metabolic pathways within mammalian cells. Its processing is crucial for maintaining lipid homeostasis and involves specific enzymatic reactions, primarily within the peroxisomes.

2-Hydroxyoctanoic acid is a type of medium-chain fatty acid, which are lipids with an aliphatic tail of 6 to 12 carbon atoms. nih.gov As a hydroxylated fatty acid, it is a component of a subset of mammalian sphingolipids, which are particularly important in the nervous system, epidermis, and kidney. nih.gov The synthesis of these complex lipids involves the initial 2-hydroxylation of a fatty acid, which is then activated to its CoA ester by acyl-CoA synthetases. nih.gov This 2-hydroxy acyl-CoA is subsequently transferred to dihydrosphingosine by dihydroceramide (B1258172) synthases to form the sphingolipid backbone. nih.gov

Fatty acids with a hydroxyl group at the alpha-position (C2), such as 2-hydroxyoctanoic acid, cannot be processed through the typical beta-oxidation pathway. Instead, they undergo alpha-oxidation, a specialized process that shortens the fatty acid by one carbon atom at a time. nih.gov This pathway is critical for the degradation of 2-hydroxy fatty acids. The process involves peroxisomal enzymes, including human 2-hydroxy acid oxidases, which are involved in the oxidation of these molecules. gerli.comresearchgate.net The alpha-oxidation of 2-hydroxy fatty acids is essential for producing odd-chain fatty acids, which are important components of sphingolipids in tissues like the brain. nih.gov

Acyl-CoA synthetase medium-chain (ACSM) enzymes are responsible for the activation of fatty acids, which is the first step in their metabolism. hmdb.ca 2-Hydroxyoctanoic acid has been identified as an inhibitor of medium-chain acyl-CoA synthetase. researchgate.netmedchemexpress.comsigmaaldrich.com Specifically, it inhibits the purified enzyme from bovine liver mitochondria with a Ki (inhibition constant) of 500 μM when hexanoic acid is used as the substrate. sigmaaldrich.com This inhibitory action suggests a potential regulatory role for 2-hydroxyoctanoic acid in medium-chain fatty acid metabolism.

| Enzyme Target | Compound | Action | Ki Value | Substrate Context |

| Medium-chain acyl-CoA synthetase | 2-Hydroxyoctanoic acid | Inhibition | 500 μM | Hexanoic acid |

Biosynthetic Routes in Microorganisms and Plants

While detailed pathways for the de novo biosynthesis of 2-hydroxyoctanoic acid are not extensively characterized, 2-hydroxy fatty acids are known to be produced by various microorganisms and plants.

In bacteria, the biosynthesis of 2-hydroxy fatty acids has been studied in myxobacteria such as Myxococcus xanthus and Stigmatella aurantiaca. nih.gov In these organisms, a family of stereospecific fatty acid alpha-hydroxylases has been identified. This alpha-hydroxylation is linked to the formation of sphingolipids. nih.gov Hydroxy fatty acids are also found as components of natural products like lipopeptides and glycolipids in various bacteria, where they influence the biological activity of these molecules. researchgate.net

In the plant kingdom, 2-hydroxy acids are integral to primary metabolism, participating in pathways like photorespiration and the glyoxylate (B1226380) cycle. nih.gov While enzymes such as glycolate (B3277807) oxidases in Arabidopsis thaliana can utilize medium-chain 2-hydroxy acids like 2-hydroxyoctanoic acid as a substrate, their activity with these molecules is significantly lower than with their primary substrate, glycolate. nih.gov 2-hydroxy fatty acids with chain lengths from C12 to C24 have been identified in various plant tissues. gerli.com For instance, 2-hydroxylinolenic acid is found in the seed oil of Thymus vulgaris. gerli.com

Genetic and Molecular Regulation of 2-Hydroxyoctanoic Acid Synthesis and Metabolism

The metabolism of 2-hydroxyoctanoic acid is regulated at the genetic level through the expression of specific enzymes responsible for its oxidation.

In humans, three distinct 2-hydroxy acid oxidase genes have been identified: HAOX1, HAOX2, and HAOX3. gerli.comresearchgate.net These genes encode peroxisomal enzymes that are involved in the oxidation of 2-hydroxy fatty acids and are thought to play a role in the general pathway of fatty acid alpha-oxidation. gerli.comresearchgate.net The expression of these genes is tissue-specific, and the enzymes they produce exhibit different substrate preferences. gerli.comresearchgate.net

HAOX1 : This gene is primarily expressed in the liver and pancreas. gerli.comresearchgate.net The HAOX1 enzyme is most active with the two-carbon substrate glycolate but is also active on other 2-hydroxy fatty acids. gerli.comnih.gov

HAOX2 : Expression of HAOX2 is predominant in the liver and kidney. gerli.comresearchgate.net Its enzymatic product shows the highest activity toward the long-chain 2-hydroxypalmitate. gerli.comresearchgate.net

HAOX3 : The expression of HAOX3 has been detected exclusively in the pancreas. gerli.comresearchgate.net The HAOX3 enzyme displays a distinct preference for medium-chain substrates, specifically 2-hydroxyoctanoate (B1260312). gerli.comresearchgate.net

This differential expression and substrate specificity indicate a specialized role for each enzyme in the metabolism of 2-hydroxy fatty acids in different mammalian tissues.

| Gene | Primary Tissue Expression | Substrate Preference |

| HAOX1 | Liver, Pancreas | Glycolate, 2-hydroxy fatty acids |

| HAOX2 | Liver, Kidney | 2-Hydroxypalmitate (long-chain) |

| HAOX3 | Pancreas | 2-Hydroxyoctanoate (medium-chain) |

Biological Functions and Physiological Roles

Role as an Endogenous Metabolite

2-Hydroxyoctanoic acid is recognized as an endogenous metabolite, a small molecule that is part of the normal metabolic processes within an organism medchemexpress.com. As a hydroxy fatty acid, it is structurally related to octanoic acid, with a hydroxyl group substitution at the second carbon nih.gov. Its presence in biological systems suggests a role in metabolic pathways, although its physiological relevance is still an area of active investigation frontiersin.org.

The detection of endogenous metabolites in accessible biological fluids is crucial for understanding their physiological roles and for potential biomarker discovery. 2-Hydroxyoctanoic acid has been identified in human blood in various metabolomic studies metabolomicsworkbench.org. The Human Metabolome Database (HMDB) confirms its status as a detected, though not yet quantified, metabolite in humans .

While its presence in blood is established, comprehensive data regarding its detection in other common biological fluids is not as readily available. Extensive searches of scientific literature and metabolomic databases did not yield specific reports quantifying 2-Hydroxyoctanoic acid in human urine, saliva, or exhaled breath nih.govscholaris.cascience.govnih.govnih.govmdpi.complos.org. Therefore, its concentration and physiological significance in these fluids remain to be determined.

| Biological Fluid | Detection Status | Reference |

|---|---|---|

| Blood | Detected | metabolomicsworkbench.org |

| Urine | Data Not Available | N/A |

| Saliva | Data Not Available | N/A |

| Exhaled Breath | Data Not Available | N/A |

Signaling Molecule Activity

Beyond its role as a metabolite, 2-Hydroxyoctanoic acid functions as a signaling molecule, specifically by interacting with a family of G protein-coupled receptors (GPCRs) known as hydroxy-carboxylic acid (HCA) receptors frontiersin.orgnih.gov. These receptors are activated by various metabolic intermediates and play significant roles in regulating metabolic processes, such as lipolysis nih.gov.

The HCA receptor family consists of three subtypes: HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B) nih.govmedchemexpress.com. Research has shown that 2-Hydroxyoctanoic acid exhibits specific agonist activity at one of these receptors, while being inactive at the others frontiersin.org.

The HCA1 receptor is primarily activated by the glycolytic metabolite lactate (B86563) frontiersin.orgwikipedia.org. Detailed pharmacological studies have demonstrated that 2-Hydroxyoctanoic acid does not activate the HCA1 receptor frontiersin.org. This lack of interaction indicates a high degree of ligand specificity for the HCA1 receptor, which does not recognize 2-Hydroxyoctanoic acid despite its structural similarity to other hydroxy-carboxylic acids.

The HCA2 receptor is the target for the anti-dyslipidemic drug nicotinic acid and is endogenously activated by the ketone body 3-hydroxy-butyric acid frontiersin.orgwikipedia.org. Similar to its interaction with HCA1, 2-Hydroxyoctanoic acid has been found to be inactive at the HCA2 receptor frontiersin.org. This specificity is noteworthy, as it distinguishes the signaling pathways of different hydroxy-carboxylic acid metabolites.

In contrast to its inactivity at HCA1 and HCA2, 2-Hydroxyoctanoic acid has been identified as a specific agonist for the HCA3 receptor frontiersin.orgacs.orgnih.gov. Studies using cells transfected with the HCA3 receptor demonstrated that 2-Hydroxyoctanoic acid induced receptor activation, measured by GTPγS-binding, with a half-maximal effective concentration (EC50) of 4 μM frontiersin.orgguidetopharmacology.org. The HCA3 receptor, which is found exclusively in humans and higher primates, is also activated by the β-oxidation intermediate 3-hydroxy-octanoic acid frontiersin.orgnih.gov. The activation of HCA3 by 2-Hydroxyoctanoic acid suggests its potential involvement in the receptor's physiological functions, which include the regulation of lipolysis nih.govnih.gov.

| Receptor | Alias | Activity | EC50 Value (μM) | Reference |

|---|---|---|---|---|

| HCA1 | GPR81 | Inactive | N/A | frontiersin.org |

| HCA2 | GPR109A | Inactive | N/A | frontiersin.org |

| HCA3 | GPR109B | Agonist | 4 | frontiersin.orgguidetopharmacology.org |

Interaction with Hydroxy-Carboxylic Acid (HCA) Receptors

Mechanisms of Receptor Activation and Ligand Binding

2-Hydroxyoctanoic acid functions as an agonist for the Hydroxycarboxylic Acid Receptor 3 (HCA3), also known as G protein-coupled receptor 109B (GPR109B) frontiersin.orgnih.gov. This receptor is part of a family of G protein-coupled receptors that are activated by various hydroxy-carboxylic acid intermediates of energy metabolism frontiersin.orgnih.govalbany.edu. The HCA3 receptor is found exclusively in humans and higher primates and is expressed in adipocytes (fat cells) as well as a variety of immune cells, including monocytes, macrophages, and neutrophils nih.govguidetopharmacology.org.

The activation of HCA3 by 2-hydroxyoctanoic acid is specific and potent. Research has shown that 2-hydroxyoctanoic acid induces binding in membranes of cells transfected with the HCA3 receptor with a half-maximal effective concentration (EC50) of 4 μM nih.gov. Notably, 2-hydroxyoctanoic acid does not significantly activate other related receptors like HCA1, HCA2, or the free fatty acid receptors FFA1, FFA2, and FFA3, highlighting its specificity for HCA3 nih.gov. The binding mechanism relies on a crucial interaction between the carboxyl group of the fatty acid and a conserved arginine residue located within the transmembrane helix of the receptor, which forms a salt bridge essential for receptor activation.

| Parameter | Description | Reference |

|---|---|---|

| Primary Receptor Target | Hydroxycarboxylic Acid Receptor 3 (HCA3 / GPR109B) | frontiersin.orgnih.gov |

| Receptor Family | G protein-coupled receptor (GPCR) | guidetopharmacology.org |

| Potency (EC50) | 4 μM | nih.gov |

| G Protein Coupling | Gi-type G-protein | frontiersin.orgguidetopharmacology.org |

Impact on Cellular Signaling Pathways

Upon binding of 2-hydroxyoctanoic acid, the HCA3 receptor couples to an inhibitory Gi-type G-protein frontiersin.orgguidetopharmacology.org. This activation triggers a specific downstream signaling cascade. The primary effect of this Gi-protein coupling is the inhibition of the enzyme adenylyl cyclase frontiersin.org. Adenylyl cyclase is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular processes.

By inhibiting adenylyl cyclase, HCA3 activation leads to a decrease in intracellular cAMP levels frontiersin.org. This reduction in cAMP attenuates the activity of cAMP-dependent pathways, most notably the protein kinase A (PKA) pathway. In adipocytes, this signaling cascade is the foundation of the anti-lipolytic effect mediated by HCA3 frontiersin.orgnih.gov.

Antimicrobial and Antifungal Properties

While extensive research on the specific antimicrobial properties of 2-hydroxyoctanoic acid is limited, the broader class of hydroxy fatty acids is known to possess significant antimicrobial and antifungal activity frontiersin.orgnih.gov. Studies on the closely related compound, (R)-3-hydroxyoctanoic acid, have demonstrated its efficacy against a panel of both Gram-positive and Gram-negative bacteria, as well as the fungi Candida albicans and Microsporum gypseum nih.gov. The minimal inhibitory concentrations (MICs) for these activities were found to be in the millimolar range nih.gov.

Generally, hydroxy fatty acids exhibit strong antifungal activity against a wide variety of fungi, with some compounds showing MICs comparable to common antifungal drugs nih.gov. For instance, other hydroxy fatty acids like (R)-3-hydroxydecanoic acid have shown potent activity against several fungal strains mdpi.com. The antimicrobial action of fatty acids is often attributed to their ability to disrupt the cell membrane of microorganisms frontiersin.org. Given these findings in structurally similar compounds, it is plausible that 2-hydroxyoctanoic acid also possesses biologically relevant antimicrobial and antifungal properties.

Role in Cellular Energy Balance and Lipid Storage

2-Hydroxyoctanoic acid plays a significant role in the regulation of cellular energy balance, primarily through its effects on lipid storage in adipose tissue frontiersin.org. The process of breaking down stored triglycerides into free fatty acids and glycerol (B35011) is known as lipolysis nih.govwikipedia.org. The activation of the HCA3 receptor by ligands such as 2-hydroxyoctanoic acid leads to a potent inhibition of lipolysis in adipocytes frontiersin.orgnih.gov.

This anti-lipolytic effect is a direct consequence of the HCA3-mediated reduction in intracellular cAMP levels. Lower cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL) and other proteins that facilitate the breakdown of triglycerides nih.govnih.gov. This mechanism functions as a negative feedback loop, particularly during conditions of increased fatty acid oxidation such as fasting frontiersin.orgnih.gov. By inhibiting the release of free fatty acids from fat stores, HCA3 activation helps to conserve energy and maintain metabolic homeostasis frontiersin.orgnih.gov.

Involvement in Inflammation and Immune Cell Modulation

Hydroxycarboxylic acid receptors, including HCA3, are expressed on various immune cells and are recognized as modulators of inflammation and immune responses albany.eduguidetopharmacology.org. The activation of these receptors can lead to anti-inflammatory effects guidetopharmacology.org. Short-chain fatty acids, a related class of molecules, are known to regulate the function of innate immune cells like macrophages and neutrophils nih.gov.

Activation of HCA3 is associated with anti-inflammatory responses in macrophages, including an increased release of the anti-inflammatory cytokine IL-10 and a decreased secretion of the pro-inflammatory cytokine IL-1β. Furthermore, in primary human neutrophils, stimulation with HCA3 agonists can counteract the activation induced by other inflammatory stimuli. This suggests that 2-hydroxyoctanoic acid, by activating HCA3, may contribute to the fine-tuning of immune cell function, helping to resolve inflammation and maintain immune homeostasis.

Potential Physiological Relevance in Health and Disease States

The physiological roles of 2-hydroxyoctanoic acid in regulating lipolysis and inflammation suggest its potential relevance in metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia albany.edunih.gov. A key feature of these disorders is often insulin (B600854) resistance, which is linked to chronically elevated levels of free fatty acids in the plasma mdpi.com.

By activating HCA3, 2-hydroxyoctanoic acid can inhibit lipolysis, thereby reducing the concentration of circulating free fatty acids frontiersin.orgnih.gov. This reduction in free fatty acids may help to improve insulin sensitivity. The HCA receptor family is being actively evaluated as a potential therapeutic target for the treatment of metabolic diseases frontiersin.orgalbany.edu. The ability of HCA3 agonists to modulate lipid metabolism and potentially improve insulin sensitivity underscores the physiological importance of compounds like 2-hydroxyoctanoic acid in health and disease nih.govresearchgate.netnih.govosti.gov.

| Biological Process | Effect of HCA3 Activation | Physiological Relevance | Reference |

|---|---|---|---|

| Lipid Metabolism | Inhibition of lipolysis in adipocytes | Conservation of energy stores; Regulation of free fatty acid levels | frontiersin.orgnih.gov |

| Immune Response | Modulation of cytokine release (e.g., ↑IL-10, ↓IL-1β) | Anti-inflammatory effects | guidetopharmacology.org |

| Metabolic Health | Potential improvement in insulin sensitivity | Association with reduced risk factors for metabolic disorders | albany.edumdpi.com |

Role in Neurological Conditions (e.g., Traumatic Brain Injury)

While direct research on 2-Hydroxyoctanoic acid in traumatic brain injury (TBI) is limited, studies involving its parent compound, octanoic acid, provide critical insights. Fatty acids are increasingly recognized for their role as biomarkers and potential therapeutic agents in neurological injuries.

Following a traumatic brain injury, a cascade of secondary injuries occurs, including inflammation, oxidative stress, and vascular damage, which contribute to long-term neurological deficits nih.govresearchgate.net. The identification of reliable biomarkers to predict patient outcomes is a significant area of research nih.govmdpi.comnih.gov. Studies have identified certain fatty acids, such as octanoic acid and decanoic acid, as being associated with the prognosis of TBI patients nih.govnih.gov. Monitoring the levels of these molecules could aid in the prognostic classification of individuals who have experienced TBI nih.gov.

The therapeutic potential of related fatty acids is also under investigation. For instance, a nanotherapy utilizing octanoic acid (OA) has been shown to ameliorate brain injury following cardiac arrest and cardiopulmonary resuscitation nih.gov. This effect is attributed to OA's functions in counteracting oxidative stress, apoptosis (cell death), and inflammation, as well as its ability to stabilize mitochondria, the energy-producing organelles in cells nih.gov. Given that 2-Hydroxyoctanoic acid is a derivative of octanoic acid, it may share or possess unique neuroprotective properties, though further research is required to establish its specific role.

Table 1: Investigated Biomarkers in Traumatic Brain Injury This table is for informational purposes and shows biomarkers studied in the context of TBI. The direct role of 2-Hydroxyoctanoic acid as a biomarker is a subject for future research.

| Biomarker Category | Example Biomarkers | Potential Clinical Utility |

| Fatty Acids | Octanoic acid, Decanoic acid | Associated with patient outcome and prognosis nih.govnih.gov |

| Astroglial Proteins | Glial Fibrillary Acidic Protein (GFAP), S100B | Indicate astroglial injury; used to aid in diagnosis and reduce unnecessary CT scans nih.govmdpi.com |

| Neuronal Proteins | Neuron-Specific Enolase (NSE), Ubiquitin C-terminal Hydrolase L1 (UCH-L1), Tau | Reflect neuronal damage; associated with injury severity and outcome nih.govmdpi.com |

| Metabolic Markers | Glutamate, Lactate | High levels in cerebral microdialysis are associated with poor prognosis nih.gov |

Implications in Retinal Vasculature and Ocular Health

The retinal vasculature is a complex network of blood vessels essential for supplying oxygen and nutrients to the neural retina nih.gov. Abnormal blood vessel growth (neovascularization) or blockages (occlusions) in this network are hallmarks of several blinding diseases, including diabetic retinopathy and retinal vein occlusion retinaeyecenter.comclevelandclinic.org. Research into novel materials and compounds that can interact with or support this delicate system is crucial.

2-Hydroxyoctanoic acid has been explored in the context of ocular health, primarily through its polymer form, poly(2-hydroxyoctanoic acid). A notable study focused on developing a biodegradable, injectable drug delivery system using this polymer to administer BQ123, an endothelinA receptor antagonist, directly into the vitreous of the eye nih.gov. The goal was to achieve a prolonged retinal vasodilator response, which is beneficial for treating retinal ischemic conditions—disorders where blood flow to the retina is restricted nih.gov. The study found that the poly(2-hydroxyoctanoic acid)-based system provided a sustained release of the drug over seven days and produced a significant vasodilative response in retinal vessels, highlighting its potential as a therapeutic platform for ischemic retinopathies nih.gov.

Furthermore, a related compound, 8-hydroxyoctanoic acid (an isomer of 2-Hydroxyoctanoic acid), has been identified as an active component in royal jelly that contributes to tear secretion nih.gov. A study on a mouse model of dry eye found that a combination of acetylcholine (B1216132) and specific fatty acids, including 8-hydroxyoctanoic acid, was essential for this function. The fatty acids appeared to stabilize acetylcholine, a key neurotransmitter involved in stimulating the lacrimal gland nih.gov. This suggests a potential role for hydroxy fatty acids in maintaining ocular surface health.

Table 2: Research Applications of 2-Hydroxyoctanoic Acid and Related Compounds in Ocular Health This table summarizes key findings from research studies. It is for informational purposes and not indicative of approved clinical uses.

| Compound/Material | Application Area | Research Finding | Potential Implication | Reference |

| Poly(2-hydroxyoctanoic acid) | Drug Delivery System | Used as a biodegradable polymer to create an intravitreal implant for sustained drug release. | Management of retinal ischemic conditions by providing prolonged vasodilation. | nih.gov |

| 8-Hydroxyoctanoic acid | Ocular Surface Health | Identified as an active component in royal jelly that, in combination with acetylcholine and other fatty acids, is essential for tear secretion. | Potential therapeutic component for treating dry eye syndrome. | nih.gov |

Synthetic Methodologies for 2 Hydroxyoctanoic Acid and Its Derivatives

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis and biocatalysis have emerged as powerful tools for the production of chiral hydroxy acids, offering high selectivity under mild reaction conditions. nih.govmdpi.com These methods leverage the inherent stereoselectivity of enzymes, such as oxidoreductases, hydrolases, and lyases, to create specific enantiomers of target molecules. nih.govmdpi.comnih.gov

One biocatalytic approach involves the selective hydroxylation of unactivated carbon atoms, a reaction that is challenging to achieve with conventional chemical methods. nih.gov Cytochrome P450 monooxygenases, for instance, are capable of performing such hydroxylations. nih.gov Although specific examples for the direct synthesis of 2-hydroxyoctanoic acid are not prevalent in the provided literature, the principles are well-established for similar molecules. For example, the ω-hydroxylation of octanoic acid to 8-hydroxyoctanoic acid has been demonstrated using enzymes like CYP539A7 from Fusarium oxysporum. researchgate.net This highlights the potential for engineering enzymes to target the C-2 position of octanoic acid.

Another strategy involves the enzymatic resolution of racemic mixtures. For instance, lipases are commonly used for the kinetic resolution of racemic alcohols and esters. mdpi.com A racemic mixture of 2-hydroxyoctanoic acid or its ester could be treated with a lipase (B570770) that selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the two. An optical resolution method for racemic 2-hydroxyoctanoic acid has been mentioned using a biphasic enzyme membrane reactor. hmdb.ca

Furthermore, enzymatic cascades can be designed for the synthesis of 2-substituted 3-hydroxycarboxylic acids starting from L-α-amino acids. nih.gov This multi-step process typically involves:

Oxidative deamination of an L-α-amino acid to a 2-oxoacid intermediate, catalyzed by enzymes like L-amino acid oxidases (L-AAOs) or amino acid deaminases (AADs). nih.gov

An enzymatic aldol (B89426) addition to formaldehyde, creating a 3-substituted 4-hydroxy-2-oxoacid. nih.gov

Oxidative decarboxylation to yield the final 2-substituted 3-hydroxycarboxylic acid. nih.gov While this specific cascade produces 3-hydroxy acids, it demonstrates the modularity of biocatalytic pathways that could potentially be adapted for 2-hydroxy acids.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a single, desired stereoisomer of a chiral molecule, which is crucial for applications where biological activity is dependent on a specific 3D structure. benthamscience.com For 2-hydroxyoctanoic acid, this means selectively producing either the (R)- or (S)-enantiomer.

Key strategies for the asymmetric synthesis of α-hydroxy acids include:

Asymmetric reduction of α-keto acids: A prochiral α-keto acid, such as 2-oxooctanoic acid, can be reduced to 2-hydroxyoctanoic acid using a chiral reducing agent or a catalyst. Ketoreductases (KREDs) are highly effective biocatalysts for this type of transformation, often exhibiting high enantioselectivity. mdpi.com

Chiral auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction, such as alkylation or hydroxylation, to occur on a specific face of the molecule. youtube.com After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. youtube.com

Stereoselective cyanohydrin formation: An enzymatic reaction using a hydroxynitrile lyase (HNL) can produce chiral cyanohydrins from an aldehyde. nih.gov For 2-hydroxyoctanoic acid, this would involve the conversion of heptanal (B48729) to 2-hydroxyoctanenitrile, followed by hydrolysis of the nitrile group to a carboxylic acid. The stereoselectivity is controlled by the choice of (R)- or (S)-selective HNL. nih.gov

Organocatalysis: Small organic molecules can be used as catalysts to promote enantioselective reactions. mdpi.com For instance, chiral imidazolidinones have been used to catalyze the formation of chiral terminal epoxides, which are versatile intermediates for synthesizing a range of chiral hydroxy fatty acids. mdpi.com

Chemical Synthesis Routes from Achiral Precursors

Traditional chemical synthesis provides robust methods for producing racemic 2-hydroxyoctanoic acid from simple, achiral starting materials. A common and straightforward method is the α-bromination of octanoic acid followed by nucleophilic substitution.

The typical reaction sequence is as follows:

α-Bromination: Octanoic acid is reacted with bromine (Br₂) in the presence of a catalyst, typically phosphorus tribromide (PBr₃). This is a variation of the Hell-Volhard-Zelinsky reaction, which introduces a bromine atom at the α-position (C-2) to form 2-bromooctanoic acid.

Nucleophilic Substitution: The resulting 2-bromooctanoic acid is then treated with a hydroxide (B78521) source, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous solution. The bromide, a good leaving group, is displaced by a hydroxyl group via an Sₙ2 reaction to yield 2-hydroxyoctanoic acid. chembk.com

Another reported method involves the reaction of octanoic acid with methylol propanol (B110389) under acidic conditions. chembk.com Synthesis can also start from other precursors, such as the reaction of 1,6-dichlorohexane (B1210651) with dialkyl malonates to eventually produce 8-hydroxyoctanoic acid, indicating the versatility of malonic ester synthesis in creating functionalized carboxylic acids. epo.org

Polymerization for Material Development

2-Hydroxyoctanoic acid is an A-B type monomer, containing both a hydroxyl (A) and a carboxylic acid (B) functional group in the same molecule. This structure makes it an ideal candidate for self-condensation polymerization to form polyesters. rsc.org These poly(hydroxy acids) are of interest as potentially biodegradable and bio-based plastics. rsc.org

The synthesis of Poly(2-hydroxyoctanoic acid), which could be referred to as HexPLA based on the six-carbon side chain (hexyl group), can be achieved through direct polycondensation. rsc.orgresearchgate.net In this process, molecules of 2-hydroxyoctanoic acid are heated, often in the presence of a catalyst and under vacuum, to drive off the water formed during ester bond formation. rsc.orgmdpi.com However, direct polycondensation of α-hydroxy acids can sometimes result in low molecular weight polymers due to difficulties in removing water from the viscous reaction mixture. researchgate.netmdpi.com

An alternative and often preferred method for producing high molecular weight polyesters from α-hydroxy acids is ring-opening polymerization (ROP). researchgate.netepo.org This would involve first converting 2-hydroxyoctanoic acid into its cyclic dimer, a substituted lactide. The ROP of this lactide, typically initiated by a catalyst like stannous octoate, can yield high molecular weight Poly(2-hydroxyoctanoic acid). epo.org

While not specific to the 2-hydroxy isomer, related polyhydroxyalkanoates (PHAs) like poly(3-hydroxyoctanoic acid) have been produced on a large scale through bacterial fermentation using Pseudomonas putida. asm.org This biological production route offers a pathway to high molecular weight polymers from renewable resources, and similar bioengineering strategies could potentially be developed for Poly(2-hydroxyoctanoic acid). asm.org

To tailor the properties of the final material, 2-hydroxyoctanoic acid can be copolymerized with other hydroxy acids, such as L-lactic acid. ijrpc.com Lactic acid is the monomer for polylactic acid (PLA), a widely used biodegradable polymer that is known for its strength but also its brittleness. mdpi.com

Copolymerization of 2-hydroxyoctanoic acid with L-lactic acid would introduce a flexible hexyl side chain into the polymer backbone. This is expected to:

Increase Flexibility: The long alkyl side chains act as internal plasticizers, disrupting the regular packing of polymer chains and lowering the material's crystallinity and glass transition temperature. This would result in a softer, more pliable, and less brittle material compared to pure PLA.

The copolymerization can be performed via melt condensation of the two hydroxy acids or through the ring-opening polymerization of a mixture of their respective cyclic dimers (lactides). researchgate.netvtt.fi The ratio of the two monomers can be varied to fine-tune the thermal and mechanical properties of the resulting copolymer. researchgate.net Studies on similar systems, such as copolymers of glycolic acid, lactic acid, and 2-hydroxybutyric acid, have shown that incorporating monomers with longer side chains systematically lowers the glass transition temperature and can affect the maximum achievable molecular weight. researchgate.netvtt.fi

Stereospecific Synthesis of Analogs (e.g., Valinoctin A)

The stereospecific synthesis of complex natural products and their analogs often relies on the precise construction of multiple chiral centers. Methodologies developed for the synthesis of 2-hydroxyoctanoic acid can be applied to build more elaborate structures. Valinoctin A is an example of a natural product that contains a dipeptide unit, including a derivative of octanoic acid. While the specific structure of Valinoctin A is not detailed in the provided search results, the synthesis of analogous complex molecules, such as (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD), demonstrates the synthetic strategies required. sigmaaldrich.com

The synthesis of such molecules often involves a multi-step sequence where each stereocenter is installed with high control. elsevierpure.comresearchgate.net For an analog containing a 2-hydroxyoctanoic acid moiety, the synthesis might involve:

Starting with a chiral building block, such as Garner's aldehyde, to set the initial stereochemistry. elsevierpure.com

Using substrate-controlled or reagent-controlled reactions to introduce subsequent stereocenters with a predictable outcome (diastereoselectivity). youtube.com

Coupling different fragments of the molecule together, for example, joining a chiral amino acid component with a functionalized octanoic acid chain.

These synthetic routes require careful planning and execution to control the absolute and relative configuration of all stereogenic centers, leading to a single, pure stereoisomer of the target analog. elsevierpure.com

Research Applications and Investigative Tools

Use as an Inhibitor in Biochemical Studies

2-Hydroxyoctanoic acid is recognized in biochemical research as an inhibitor of medium-chain acyl-CoA synthetase (ACSM). scbt.com This inhibitory action allows researchers to probe the function of this enzyme and its role in fatty acid metabolism.

Detailed kinetic studies have been performed to characterize the inhibitory effect of 2-hydroxyoctanoic acid and related compounds on medium-chain acyl-CoA synthetase. These studies are crucial for understanding the molecular interactions between the inhibitor and the enzyme.

Research has shown that 2-hydroxyoctanoic acid acts as a competitive inhibitor with respect to the enzyme's substrate, such as hexanoic acid. nih.gov The inhibition constant (Ki) for 2-hydroxyoctanoic acid has been determined to be 500 μM. medchemexpress.com In comparative studies, other molecules like 2-hydroxydodecanoic acid have also been identified as inhibitors of this enzyme, with a Ki value of 4.4 microM. nih.gov The presence of a hydroxyl group at the beta-position of the carboxylic acid is a significant determinant for the inhibitory activity. nih.gov

Table 1: Inhibitors of Medium-Chain Acyl-CoA Synthetase

| Inhibitor | Ki Value | Inhibition Type |

|---|---|---|

| 2-Hydroxyoctanoic acid | 500 μM medchemexpress.com | Competitive nih.gov |

| 2-Hydroxydodecanoic acid | 4.4 μM nih.gov | Competitive nih.gov |

| Diflunisal | 0.8 μM nih.gov | Competitive nih.gov |

| Nalidixic acid | 12.3 μM nih.gov | Competitive nih.gov |

Preclinical Research Models and In Vitro Systems

To investigate the biological effects of 2-hydroxyoctanoic acid, researchers employ various preclinical models, including cell cultures and animal models. These systems allow for the controlled study of the compound's impact on cellular function and physiology.

Cell culture systems are instrumental in dissecting the molecular mechanisms of 2-hydroxyoctanoic acid. Studies have utilized adipocytes (fat cells), immune cells, and retinal cells to explore its effects. For instance, the family of hydroxy-carboxylic acid (HCA) receptors, which are activated by metabolites like 3-hydroxy-octanoic acid, are expressed in adipose tissue and mediate anti-lipolytic effects. frontiersin.org While the direct actions of 2-hydroxyoctanoic acid are still under full investigation, the study of related compounds in these cell types provides a framework for understanding its potential roles. For example, HCA receptors are known to be involved in regulating inflammation and immune responses, with HCA2 receptors being expressed in macrophages. frontiersin.orgnih.gov Furthermore, research has implicated inflammatory processes in adipose tissue, involving immune cells like macrophages, in retinal dysfunction, highlighting a potential area for investigating the effects of related metabolic modulators. nih.gov The development of 3D adipose tissue organoids that include immune cells offers a more physiologically relevant in vitro model to study these interactions. nih.gov

Animal models provide a systemic context for the findings from cell culture studies. Both mice and the fruit fly, Drosophila melanogaster, have been used in research relevant to the study of 2-hydroxyoctanoic acid and its metabolic context. nih.gov Mouse models are frequently used to study metabolic diseases, with research showing that diet-induced obesity can lead to systemic inflammation affecting tissues like the retina. nih.govmdpi.com Drosophila melanogaster is a valuable model for genetic and metabolic studies due to its genetic similarities to humans and its rapid life cycle. nih.govmdpi.com It has been used to model diet-induced metabolic disorders and to study the effects of various compounds on metabolic pathways. mdpi.com Although direct studies of 2-hydroxyoctanoic acid in these models are not extensively detailed in the provided context, the models themselves are established tools for investigating the broader physiological roles of fatty acid metabolites. nih.govnih.gov

Development of Sustained-Release Drug Delivery Systems

The development of sustained-release drug delivery systems is an active area of research for various therapeutic agents. researchgate.net These systems aim to maintain a constant drug level for a specific period, improving therapeutic efficacy and patient compliance. researchgate.netmdpi.com While specific sustained-release formulations for 2-hydroxyoctanoic acid are not detailed, the principles of these systems are applicable. For instance, hydrophilic matrix tablets using polymers like hydroxypropylmethylcellulose (B13716658) are a common approach to control drug release. mdpi.com Such technologies could potentially be adapted for the delivery of metabolic modulators like 2-hydroxyoctanoic acid in research or therapeutic settings, for example, in treating ocular conditions where sustained delivery to the retina is beneficial. nih.govnih.gov

Applications in Metabolic Research

2-Hydroxyoctanoic acid and related hydroxy fatty acids are integral to metabolic research. hmdb.ca They serve as intermediates in energy metabolism and can also act as signaling molecules by activating specific G protein-coupled receptors, such as the HCA receptors. nih.gov The study of these molecules helps to elucidate how the body maintains homeostasis under different metabolic conditions. nih.gov For example, 3-hydroxy-octanoic acid, an intermediate of beta-oxidation, activates the HCA3 receptor. frontiersin.org Research in this area explores the roles of these fatty acid metabolites in processes like lipolysis and their potential as targets for treating metabolic and inflammatory disorders. frontiersin.orgnih.gov

Analytical Methodologies for 2 Hydroxyoctanoic Acid

The accurate detection and quantification of 2-hydroxyoctanoic acid in various matrices, from biological samples to commercial products, rely on a suite of sophisticated analytical techniques. These methodologies leverage the compound's unique physicochemical properties to achieve separation, identification, and measurement. Key approaches include advanced chromatographic, spectroscopic, and electrophoretic methods, often coupled with specialized isolation and determination protocols.

Structure Activity Relationship Sar Studies and Molecular Interactions

Molecular Features Influencing Biological Activity

The interaction of hydroxycarboxylic acids with their receptors is governed by several key molecular features. The presence and position of both a carboxyl group and a hydroxyl group are fundamental for receptor activation. nih.gov For the HCA receptor family, these functional groups are conserved features in their endogenous ligands. nih.gov

The length of the carbon chain is a critical determinant of selectivity among HCA receptor subtypes. Ligands for the HCA1 receptor typically possess shorter carbon chains, whereas 2-hydroxyoctanoic acid, with its eight-carbon backbone, is a medium-chain fatty acid. nih.govnih.gov This chain length contributes to its specificity, particularly for the HCA3 receptor. nih.govfrontiersin.org

Furthermore, the position of the hydroxyl group along the carbon chain influences receptor selectivity. Both 2-hydroxyoctanoic acid and 3-hydroxyoctanoic acid have been identified as the first endogenous agonists specific for the HCA3 receptor. nih.govfrontiersin.org Their activity on HCA3, with EC50 values of approximately 4 μM and 8 μM respectively, and their lack of activity at HCA1 and HCA2, underscores the importance of both chain length and hydroxyl group placement in defining ligand-receptor interactions. nih.govfrontiersin.org

| Molecular Feature | Influence on Biological Activity | Example Ligand(s) | Primary Receptor Target |

|---|---|---|---|

| Carboxyl Group | Essential for binding and receptor activation across the HCA family. | Lactate (B86563), 3-Hydroxybutyrate, 2-Hydroxyoctanoic acid | HCA1, HCA2, HCA3 |

| Hydroxyl Group | Essential for binding and receptor activation. | Lactate, 3-Hydroxybutyrate, 2-Hydroxyoctanoic acid | HCA1, HCA2, HCA3 |

| Carbon Chain Length | Determines receptor subtype selectivity (shorter chains for HCA1, medium chains for HCA3). | Lactate (C3), 2-Hydroxyoctanoic acid (C8) | HCA1, HCA3 |

| Hydroxyl Group Position | Contributes to receptor selectivity. | 2-Hydroxyoctanoic acid, 3-Hydroxyoctanoic acid | HCA3 |

Ligand-Receptor Interactions with HCA Receptors

2-Hydroxyoctanoic acid exerts its biological effects through interaction with hydroxycarboxylic acid (HCA) receptors, a family of G protein-coupled receptors (GPCRs). nih.gov Specifically, it is an agonist for the HCA3 receptor (also known as GPR109B), which is found in humans and higher primates. nih.govnih.gov Upon binding, it activates the receptor, which then couples to inhibitory Gi-type G-proteins. nih.govnih.gov This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov

Structural and mutagenesis studies have identified key amino acid residues within the HCA receptor binding pocket that are crucial for ligand recognition and activation. Although HCA2 and HCA3 share a high degree of sequence identity, differences in their binding pockets account for their distinct ligand selectivities. nih.gov For HCA3, specific residues create a binding site that accommodates medium-chain fatty acids like 2-hydroxyoctanoic acid, while HCA2 favors smaller ligands. nih.gov Mutagenesis studies pinpointed Tyr-86, Val-103, and Phe-107 as critical residues for the specific binding of 2-hydroxyoctanoic acid to GPR109B. nih.gov

The binding mechanism common to HCA receptors involves the formation of a salt bridge between the negatively charged carboxyl group of the ligand and a conserved arginine residue within the transmembrane domain of the receptor. nih.gov The hydroxyl group of the ligand also forms key hydrogen bonds with other residues in the binding pocket, stabilizing the ligand-receptor complex and inducing the conformational change required for G-protein activation. nih.gov

| Ligand Functional Group | Interacting Receptor Residue(s) | Type of Interaction | Significance |

|---|---|---|---|

| Carboxyl Group | Conserved Arginine (Arg) | Salt Bridge / Ionic Bond | Primary anchor point for ligand binding and receptor activation. |

| Hydroxyl Group | Conserved Serine (Ser) backbone | Hydrogen Bond | Stabilizes ligand in the binding pocket. |

| Alkyl Chain | Hydrophobic residues (e.g., Tyr, Val, Phe) | Hydrophobic Interactions | Contributes to binding affinity and receptor subtype selectivity. |

Stereochemical Influences on Biological Activity

The chiral nature of 2-hydroxyoctanoic acid, which possesses a stereocenter at the C2 position, means it exists as two non-superimposable mirror images or enantiomers: (R)-2-hydroxyoctanoic acid and (S)-2-hydroxyoctanoic acid. Stereochemistry is a well-established determinant of biological activity for ligands of HCA receptors. frontiersin.orgmdpi.com

For other HCA receptor ligands, a clear stereochemical preference has been demonstrated. For example, at the HCA1 receptor, the physiologically relevant (S)-lactate has a potency and efficacy more than double that of its (R)-enantiomer. nih.gov Similarly, for the HCA2 receptor, (R)-3-hydroxybutyrate is twice as potent as the (S)-enantiomer. frontiersin.org

While direct comparative studies on the individual enantiomers of 2-hydroxyoctanoic acid are not detailed in the reviewed literature, the principle of stereoselectivity is strongly suggested for its target receptor, HCA3. The HCA3 receptor is known to be activated by other chiral molecules in a stereospecific manner, such as D-phenyllactic acid and other D-amino acids, which show stronger activity than their L-isomer counterparts. mdpi.com This evidence strongly implies that the biological activity of 2-hydroxyoctanoic acid at the HCA3 receptor is also likely to be stereospecific, with one enantiomer expected to have a higher potency than the other.

Q & A

Q. What are the recommended analytical techniques for identifying and quantifying 2-Hydroxyoctanoic acid in biological samples?

- Methodological Answer : Reverse-phase HPLC coupled with mass spectrometry (LC-MS) is highly effective for separation and quantification. For example, chromatographic methods using molecular weight distribution profiles (e.g., comparing retention times and peaks with standards like ferulic acid or dodecanedioic acid) can resolve 2-Hydroxyoctanoic acid in complex matrices . ESI-MS in negative ion mode is recommended for structural confirmation due to its high sensitivity for carboxylate ions .

Q. How should 2-Hydroxyoctanoic acid be stored to maintain stability in laboratory settings?

Q. What synthetic routes are available for producing 2-Hydroxyoctanoic acid, and how is purity validated?

- Methodological Answer : Common synthesis involves hydroxylation of octanoic acid via enzymatic or chemical oxidation. Post-synthesis, purify using recrystallization (e.g., in ethanol/water mixtures) or silica gel chromatography. Validate purity via 1H NMR (check for α-hydroxy proton at δ 4.1–4.3 ppm) and HPLC-UV (λ = 210 nm) with ≥98% purity thresholds .

Advanced Research Questions

Q. How can researchers design experiments to study 2-Hydroxyoctanoic acid’s inhibition of medium-chain acyl-CoA synthetase (ACS)?

- Methodological Answer : Use enzyme kinetics assays with hexanoic acid as a substrate. Prepare inhibitor concentrations ranging from 100 μM to 1 mM (Ki = 500 μM) . Measure ACS activity spectrophotometrically via NADH depletion (340 nm) in the presence of ATP, CoA, and Mg²⁺. Apply Michaelis-Menten and Lineweaver-Burk plots to determine competitive/non-competitive inhibition .

Q. What strategies resolve contradictions in solubility data for 2-Hydroxyoctanoic acid across different solvents?

- Methodological Answer : Solubility varies due to pH and solvent polarity. For aqueous solutions, adjust pH >5 to deprotonate the carboxyl group, enhancing solubility (up to 12.0 mg/mL in basic conditions). In hydrophobic matrices (e.g., lipid membranes), use logP values (consensus logPo/w = 1.43) to predict partitioning behavior. Validate experimentally via shake-flask method with octanol-water systems .

Q. How can researchers mitigate interference from 2-Hydroxyoctanoic acid in metabolomic studies targeting short-chain hydroxy acids?

- Methodological Answer : Employ derivatization with BSTFA or TMS to enhance volatility for GC-MS analysis. For LC-MS, use ion-pairing agents (e.g., tributylamine) to separate 2-Hydroxyoctanoic acid from structurally similar metabolites like lactic acid. Optimize gradient elution protocols to distinguish retention times (e.g., 15–20 min for C8 hydroxy acids) .

Safety and Handling

Q. What safety precautions are critical when handling 2-Hydroxyoctanoic acid in laboratory workflows?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335: respiratory irritation). In case of skin contact (H315/H319), rinse immediately with water for 15 minutes. Store away from strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Data Interpretation and Validation

Q. How should researchers address discrepancies in the reported LogP values of 2-Hydroxyoctanoic acid?

- Methodological Answer : Compare computational models (e.g., XLOGP3 = 1.89 vs. iLOGP = 1.7) with experimental shake-flask results. Validate using reversed-phase retention times in HPLC calibrated with standards of known logP. Discrepancies may arise from ionization effects; ensure measurements are conducted at pH 7.4 .

Experimental Optimization

Q. What protocols optimize 2-Hydroxyoctanoic acid’s solubility in cell culture media for in vitro studies?

- Methodological Answer : Prepare stock solutions in DMSO (50 mg/mL, 312.09 mM) and dilute in serum-free media to ≤0.1% DMSO. For aqueous compatibility, pre-dissolve in 10 mM NaOH and filter-sterilize (0.22 μm). Confirm stability via LC-MS over 24 hours at 37°C .

Advanced Analytical Challenges

Q. How can chiral separation of 2-Hydroxyoctanoic acid enantiomers be achieved for stereochemical studies?

- Methodological Answer :

Use chiral capillary electrophoresis with cyclodextrin-based buffers (e.g., sulfated β-cyclodextrin) at pH 9.0. Baseline separation (Rs >1.5) is achievable at 25 kV with UV detection (210 nm). For preparative scale, employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.